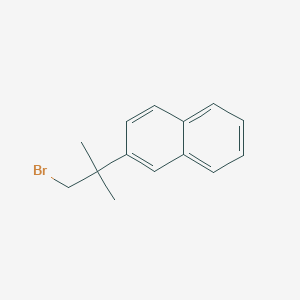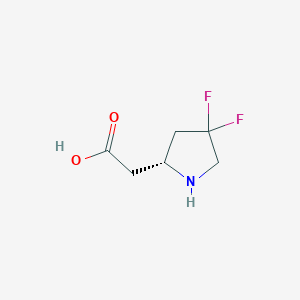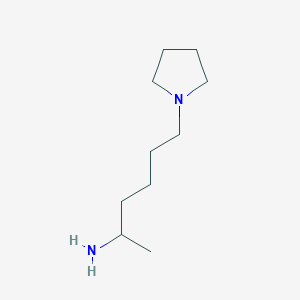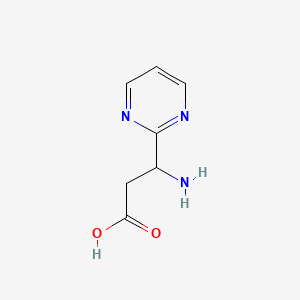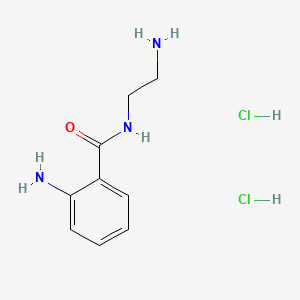![molecular formula C9H14ClN B13589620 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride: is a bicyclic organic compound with the molecular formula C9H13N . It is a derivative of 2-azabicyclo[2.2.2]octane, featuring an ethynyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-azabicyclo[2.2.2]octane.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of 2-azabicyclo[2.2.2]octane have shown potential as therapeutic agents. The ethynyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used as a catalyst or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and enhances the compound’s binding affinity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: A bicyclic amine with a similar structure, used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it valuable for various applications that other similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C9H14ClN |
|---|---|
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
4-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9-5-3-8(4-6-9)10-7-9;/h1,8,10H,3-7H2;1H |
Clave InChI |
JBRPGGBXKZHDEN-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CCC(CC1)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


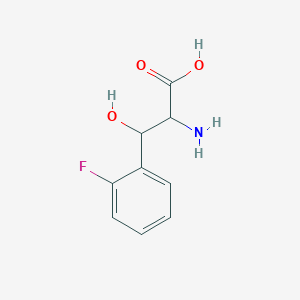
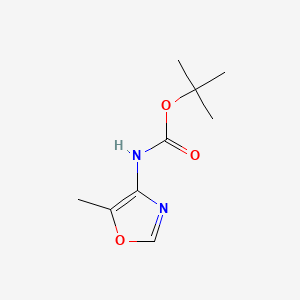

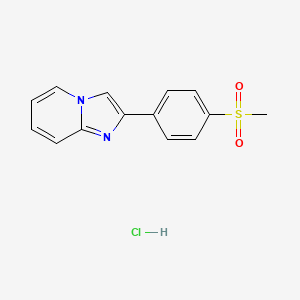
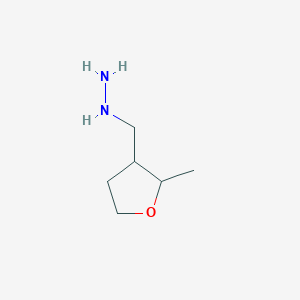
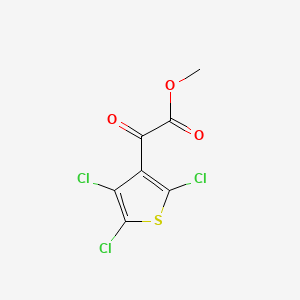
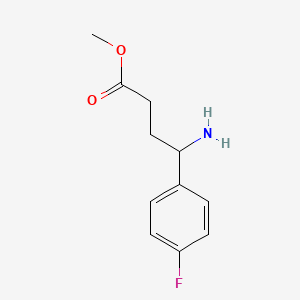

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
